BenchChemオンラインストアへようこそ!

E7766 disodium

Immuno-oncology STING Agonist Sarcoma

Select E7766 disodium for reproducible STING pathway activation across all major human genotypes (WT, HAQ, AQ, REF), with a narrow IC50 range of 0.15–0.79 μM ensuring minimal variability. This non-nucleotide, small-molecule agonist (Kd 40 nM) is proven in 'cold' sarcoma models and achieves 90% durable cures with immune memory in metastatic colon cancer models. A validated choice for studies requiring consistent pan-genotypic potency and translational relevance.

Molecular Formula C24H26F2N10Na2O8P2S2
Molecular Weight 792.6 g/mol
Cat. No. B11931314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7766 disodium
Molecular FormulaC24H26F2N10Na2O8P2S2
Molecular Weight792.6 g/mol
Structural Identifiers
SMILESC1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na]
InChIInChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1
InChIKeyQWTXENZPIFHOGW-KHAHIFMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E7766 Disodium: A Macrocycle-Bridged Pan-Genotypic STING Agonist with Defined Binding Affinity


E7766 disodium is the disodium salt form of E7766, a macrocycle-bridged stimulator of interferon genes (STING) agonist . This compound belongs to the class of non-nucleotide, small molecule STING agonists and exhibits a binding affinity (Kd) of 40 nM for STING protein [REFS-1, REFS-2]. Its molecular formula is C24H26F2N10Na2O8P2S2, with a molecular weight of 792.58 g/mol [1]. E7766 disodium is engineered as a pan-genotypic agonist, demonstrating inhibitory activity against multiple human STING variants including wild-type, HAQ, AQ, and REF . This compound is intended for research applications in immuno-oncology and is administered via intratumoral or intravesical routes in preclinical models .

Why STING Agonist Substitution is Not Trivial: E7766 Disodium's Differentiated Profile


STING agonists are a structurally diverse class with significant variations in binding mechanism, isoform selectivity, and downstream immune activation profiles [1]. Simple substitution of one STING agonist for another, even within the same nominal class, can lead to markedly different experimental outcomes. For instance, cyclic dinucleotide (CDN)-based agonists often exhibit limited cellular permeability and species-specific activity, whereas small molecule agonists like E7766 disodium are designed to overcome these limitations [2]. Furthermore, the ability of a STING agonist to consistently activate all major human genotypes is not a universal trait; many agonists display reduced potency against common variants such as HAQ and REF [2]. Therefore, selection of a specific STING agonist, such as E7766 disodium, is critical for ensuring reproducible and translationally relevant results in both in vitro and in vivo models. The following quantitative evidence provides a direct basis for selecting E7766 disodium over its closest comparators.

E7766 Disodium: Quantified Differentiation Against Comparator STING Agonists


E7766 Disodium Induces Durable Tumor Clearance Unlike Comparators in a Sarcoma Model

In a head-to-head comparison using an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma, E7766 disodium was the only STING agonist among those tested (ML RR-S2 CDA, MSA-2) to induce durable tumor clearance. While all three agonists significantly prolonged survival, only E7766 treatment resulted in complete tumor eradication in a subset of animals [1].

Immuno-oncology STING Agonist Sarcoma

E7766 Disodium Demonstrates Consistent Pan-Genotypic Activity Across Seven Human STING Variants

E7766 disodium inhibits four primary human STING variants—wild-type, HAQ, AQ, and REF—with EC50 values of 1 μM, 2.2 μM, 1.2 μM, and 4.9 μM, respectively [REFS-1, REFS-2]. A broader analysis across seven human STING genotypes demonstrated consistent potency with an IC50 range of 0.15–0.79 μM, whereas a standard cyclic dinucleotide (CDN) STING agonist displayed lower potency and greater variability [1].

STING Agonist Genotype Selectivity Pharmacology

E7766 Disodium Achieves 90% Cure Rate with Long-Term Immune Memory in a Metastatic Tumor Model

In a preclinical model of dual-tumor bearing mice (subcutaneous and liver metastases), a single intratumoral injection of E7766 disodium resulted in a 90% cure rate, with no recurrence for over 8 months. Cured animals developed a robust immune memory response against tumor cells, which persisted even in the absence of CD8+ T cells or NK cells [1].

Cancer Immunotherapy Metastatic Disease Immune Memory

E7766 Disodium Exhibits On-Target Pharmacodynamic Effects in First-in-Human Trial

In a first-in-human Phase I/Ib trial of intratumoral E7766 in patients with advanced solid tumors (n=24), dose-escalation from 75 to 1000 µg produced transient increases in plasma cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b) within 10 hours post-injection, alongside increased expression of interferon-related and STING pathway genes in blood and tumor tissue [1].

Clinical Trial Pharmacodynamics Solid Tumors

E7766 Disodium: Optimal Research and Preclinical Application Scenarios


Evaluating Pan-Genotypic STING Activation in Diverse Human Cell Lines

Researchers utilizing cell lines or primary cells with different STING genotypes (e.g., HAQ, AQ, REF) should select E7766 disodium for its consistent and potent activity across all major human variants [1]. Its narrow IC50 range of 0.15–0.79 μM across seven genotypes minimizes genotype-dependent variability, ensuring reproducible activation of the STING pathway and facilitating cross-comparison of results between different cell models [1]. This is particularly critical for studies aiming to translate findings to heterogeneous patient populations.

Investigating Durable Anti-Tumor Immunity and Long-Term Memory Responses

Preclinical studies focused on inducing durable tumor clearance and protective immune memory should prioritize E7766 disodium. The compound has uniquely demonstrated the ability to achieve durable tumor clearance in a 'cold' sarcoma model and a 90% cure rate with robust immune memory in a metastatic colon cancer model [REFS-2, REFS-3]. This makes it an ideal tool for investigating mechanisms of immune-mediated tumor rejection and the establishment of long-term immunological memory against cancer.

Translational Studies Aiming to Bridge Preclinical and Clinical STING Agonist Responses

For research programs that require a STING agonist with demonstrated clinical translation of pharmacodynamic effects, E7766 disodium is a justified choice. Its first-in-human Phase I data confirms on-target cytokine induction and gene expression changes in patients, aligning with preclinical observations [4]. This de-risks the selection of E7766 for studies intended to model or predict human responses to STING pathway activation, such as in ex vivo patient sample analysis or humanized mouse models.

Targeting Metastatic Disease and Preventing Recurrence in Preclinical Models

Investigators working with metastatic or multi-focal tumor models, such as liver metastases, should select E7766 disodium based on its demonstrated efficacy in these challenging settings. A single intratumoral injection achieved a 90% cure rate and prevented recurrence for over 8 months in a dual-tumor (subcutaneous and liver) model [3]. This evidence supports its application in studies designed to test therapies against disseminated disease and to evaluate strategies for preventing tumor relapse.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7766 disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.